- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061
Cas no 929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester)
929626-16-4 structure
Product Name:3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Numéro CAS:929626-16-4
Le MF:C13H18BClO3
Mégawatts:268.544223308563
MDL:MFCD12405332
CID:839826
PubChem ID:46739618
Update Time:2024-10-26
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (3-chloro-5-methoxyphenyl)boronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
- 2-(3-Chloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 3-Chloro-5-methoxyphenylboronic acid, pinacol ester
- MeOC6H3ClB(pinacolato)
- MeOClC6H3B(pin)
- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- AKOS015999643
- MFCD12405332
- DB-357003
- Z2044767079
- 929626-16-4
- 3-Chloro-5-methoxyphenylboronic acid,pinacol ester
- 3-Chloro-5-methoxyphenylboronic acid pinacol ester
- DTXSID60675213
- F19655
- EN300-1425729
- GEONBEFVLDNCSM-UHFFFAOYSA-N
- SCHEMBL4242311
- CS-0174431
- AS-48180
-
- MDL: MFCD12405332
- Piscine à noyau: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
- La clé Inchi: GEONBEFVLDNCSM-UHFFFAOYSA-N
- Sourire: ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(OC)C=1
Propriétés calculées
- Qualité précise: 268.10400
- Masse isotopique unique: 268.1037523g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 293
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 27.7Ų
Propriétés expérimentales
- Le PSA: 27.69000
- Le LogP: 2.64780
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
3-Chloro-5-methoxyphenylboronic acid, pinacol ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A418262-250mg |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 250mg |
$37.0 | 2025-04-15 | |
| Ambeed | A418262-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 1g |
$45.0 | 2025-04-15 | |
| Ambeed | A418262-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 5g |
$214.0 | 2025-04-15 | |
| abcr | AB273535-1 g |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester; 98% |
929626-16-4 | 1g |
€246.00 | 2023-04-26 | ||
| Ambeed | A418262-25g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 25g |
$1066.0 | 2025-04-15 | |
| Fluorochem | 216079-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 216079-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 5g |
£600.00 | 2022-03-01 | |
| Alichem | A019112233-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 5g |
$465.12 | 2023-08-31 | |
| Chemenu | CM135956-250mg |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 250mg |
$110 | 2023-01-09 | |
| Chemenu | CM135956-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 1g |
$189 | 2023-01-09 |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C
Référence
- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation, Molecules, 2019, 24(7),
Méthode de production 3
Conditions de réaction
1.1 Reagents: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 24 h, 80 °C
Référence
- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling, Organic Letters, 2007, 9(5), 761-764
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 4 h, 80 °C
Référence
- Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes, Organometallics, 2008, 27(22), 6013-6019
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 80 °C
Référence
- Di-μ-methoxobis(1,5-cyclooctadiene)-diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
Méthode de production 6
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Référence
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 overnight, rt
1.2 overnight, rt
Référence
- Preparation of amino-imidazolone compounds for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of amino-imidazolines and their use as a medicament for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine (reaction products with poly(isobutylene)) , Polyisobutylene (4,4'-dimethyl-2,2'-bipyridine-terminated) , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Heptane ; 18 h, 80 °C
Référence
- Highly active, separable and recyclable bipyridine iridium catalysts for C-H borylation reactions, Catalysis Science & Technology, 2018, 8(1), 124-127
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 60 min, 80 °C
Référence
- Microwave-assisted, Ir-catalyzed aromatic C-H borylation, Research on Chemical Intermediates, 2013, 39(4), 1917-1926
Méthode de production 11
Conditions de réaction
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 1 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Référence
- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization, Journal of Organic Chemistry, 2015, 80(16), 8341-8353
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)-2′-methylbiphenyl Solvents: Dimethylformamide ; 5 h, rt → 80 °C
Référence
- Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 80 °C
Référence
- Di--methoxobis(1,5-cyclooctadiene)diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Méthode de production 14
Conditions de réaction
Référence
- Product class 2: chloroarenes, Science of Synthesis, 2007, 31, 79-120
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Raw materials
- 3-Chloro-5-hydroxyphenylboronic acid, pinacol ester
- 1-Bromo-3-chloro-5-methoxybenzene
- Et3SiB(pinacolato)
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Chloroanisole
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preparation Products
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Numéro de commande:A859906
État des stocks:in Stock
Quantité:5g/25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:21
Prix ($):175.0/872.0/3488.0
Courriel:sales@amadischem.com
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Littérature connexe
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester) Produits connexes
- 1218789-45-7(3-Chloro-5-butoxyphenylboronic acid, pinacol ester)
- 1218789-42-4(3-Chloro-5-isopropoxyphenylboronic acid, pinacol ester)
- 960388-56-1(3-Chloro-5-hydroxyphenylboronic acid, pinacol ester)
- 1003298-84-7(3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester)
- 627525-96-6(2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218789-40-2(3-Chloro-5-ethoxyphenylboronic acid, pinacol ester)
- 1218789-44-6(2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218789-43-5(2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218789-41-3(3-Chloro-5-propoxyphenylboronic acid, pinacol ester)
- 1256360-44-7(3-Chloro-5-(methoxymethoxy)phenylboronic acid, pinacol ester)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Pureté:99%/99%/99%
Quantité:5g/25g/100g
Prix ($):175.0/872.0/3488.0